![molecular formula C6H5ClN4S B1296437 4-氯-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶 CAS No. 85426-79-5](/img/structure/B1296437.png)

4-氯-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶

描述

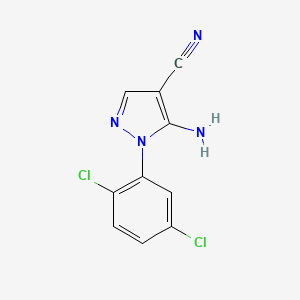

“4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are well known due to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .

Synthesis Analysis

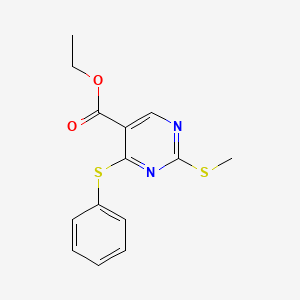

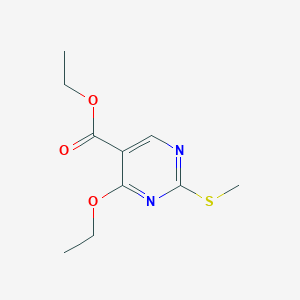

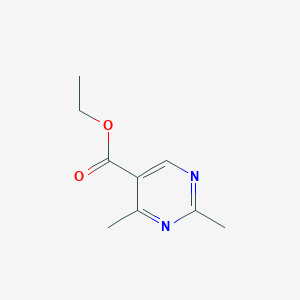

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .

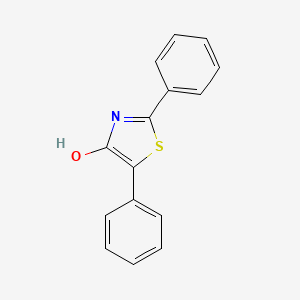

Molecular Structure Analysis

The structure of the compound comprises a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom . The pyrimidine–methylthio torsion angle is 5.7 (2)° .

Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

科学研究应用

合成和结构分析

4-氯-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶可作为合成各种二取代吡唑并[3,4-d]嘧啶的中间体,这些化合物可能具有有价值的药理特性 (Ogurtsov & Rakitin, 2021)。该化合物的合成涉及从商业可获得的前体经过两步过程,突显了其对研究和制药应用的易获得性。

药理潜力

研究表明,某些4-氯-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶衍生物具有显著的镇痛活性和非毒性 (Ofitserova et al., 2020)。这表明在开发新的止痛药物方面具有潜在应用价值。

除草应用

吡唑并[3,4-d]嘧啶衍生物,包括涉及4-氯-6-(甲硫基)修饰的化合物,已显示出除草活性。特定化合物表现出对某些植物的根生长的抑制作用,如油菜和稗草 (Luo et al., 2017),表明在农业科学中具有潜在用途。

癌症研究潜力

关于4,6-二取代吡唑并[3,4-d]嘧啶的研究,与4-氯-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶在结构上相关,揭示了它们作为细胞周期依赖性激酶2 (CDK2) 抑制剂的潜力,对抗癌研究具有意义 (Cherukupalli et al., 2018)。这为开发针对特定癌症途径的新治疗药物打开了途径。

核苷酸合成

该化合物已被用于合成新颖的核苷酸。例如,对4-氯-6-(甲硫基)吡唑并[3,4-d]嘧啶的糖基化导致各种核苷酸类似物的产生 (Cottam et al., 1983)。这些类似物对研究核酸行为至关重要,可能是潜在的治疗药物。

安全和危害

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

未来方向

The complexity of the chemistry of pyrimidines means that it is often difficult to access specific pyrimidine targets from a simple and symmetrical pyrimidine scaffold, indicating the necessity for asymmetrical and sometimes multi-functionalized scaffolds . This suggests that future research could focus on developing new methods for the synthesis of asymmetrical and multi-functionalized pyrimidines.

属性

IUPAC Name |

4-chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGOZRPGXGIKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321116 | |

| Record name | 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

85426-79-5 | |

| Record name | 85426-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide](/img/structure/B1296379.png)